![molecular formula C21H18N4O3S B2668762 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894021-91-1](/img/structure/B2668762.png)
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a benzo[d][1,3]dioxole ring, and a carboxamide group . It is part of the triazole class of compounds, which are known for their broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds like this one has been a topic of significant interest due to their wide range of biological activities . A review article on the synthesis methods of 1,2,3-/1,2,4-triazoles provides a comprehensive overview of the various synthetic methods used over the past 20 years .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole ring, a benzo[d][1,3]dioxole ring, and a carboxamide group . The presence of these functional groups and rings contributes to the compound’s unique properties and potential biological activities.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its functional groups and rings. The triazole ring, in particular, is known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions like arthritis.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in treating various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt.
Anticonvulsant and Neuroprotective Activity
Compounds related to the thiazole ring have shown anticonvulsant and neuroprotective effects . They could potentially be used in the treatment of neurological disorders like epilepsy.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential use in cancer treatment.
Use in Organic Electronics
Thiazolothiazole ring systems have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Direcciones Futuras
Given the broad biological activities of triazole compounds, there is significant interest in further exploring their potential uses in various fields, such as medicinal chemistry, agrochemistry, and material chemistry . Future research could also focus on developing new synthetic methods for triazole compounds .
Propiedades
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-3-2-4-14(9-13)19-23-21-25(24-19)16(11-29-21)7-8-22-20(26)15-5-6-17-18(10-15)28-12-27-17/h2-6,9-11H,7-8,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLRMFZSSQKAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2668679.png)
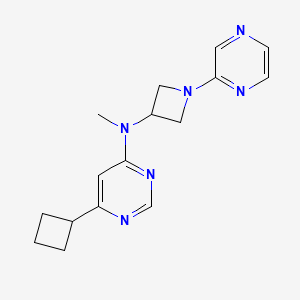
![4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2668681.png)
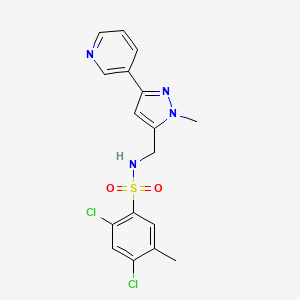

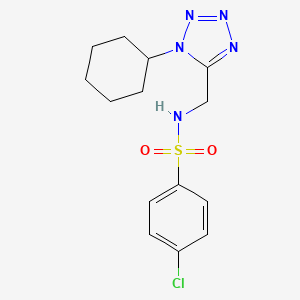
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)
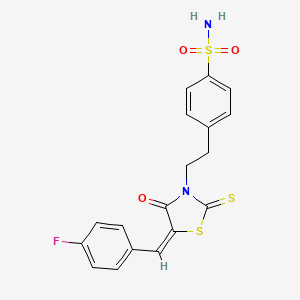
![3-(3,5-dimethylphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668689.png)

![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)
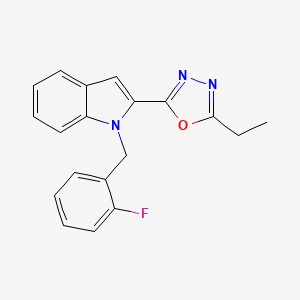
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide](/img/structure/B2668702.png)